
Butanedioic acid, sulfo-, 4-decyl ester, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, sulfo-, 4-decyl ester, monosodium salt is a chemical compound with a unique structure that combines a sulfonic acid group with a decyl ester. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 4-decyl ester, monosodium salt typically involves the esterification of butanedioic acid with a decyl alcohol, followed by sulfonation. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps of esterification and sulfonation but is optimized for higher yields and purity. The use of advanced catalysts and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, sulfo-, 4-decyl ester, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
Butanedioic acid, sulfo-, 4-decyl ester, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies to improve cell membrane permeability.
Industry: The compound is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism by which butanedioic acid, sulfo-, 4-decyl ester, monosodium salt exerts its effects involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can enhance the permeability of cell membranes, facilitating the transport of molecules.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, sulfo-, 4-decyl ester, disodium salt
- Butanedioic acid, sulfo-, 4-dodecyl ester, monosodium salt
- Butanedioic acid, sulfo-, 4-octyl ester, monosodium salt
Uniqueness
Butanedioic acid, sulfo-, 4-decyl ester, monosodium salt is unique due to its specific ester and sulfonic acid groups, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
24614-40-2 |
|---|---|
Molecular Formula |
C14H25NaO7S |
Molecular Weight |
360.40 g/mol |
IUPAC Name |
sodium;4-decoxy-4-oxo-2-sulfobutanoate |
InChI |
InChI=1S/C14H26O7S.Na/c1-2-3-4-5-6-7-8-9-10-21-13(15)11-12(14(16)17)22(18,19)20;/h12H,2-11H2,1H3,(H,16,17)(H,18,19,20);/q;+1/p-1 |
InChI Key |
PZBWSZNIZHNZKJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


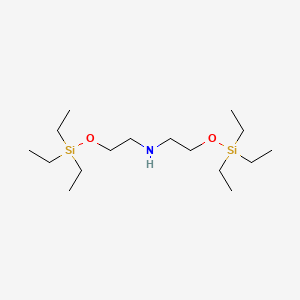
![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)

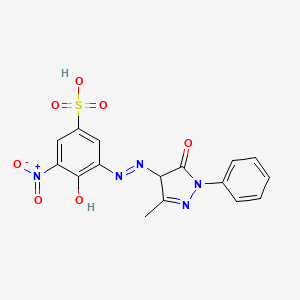
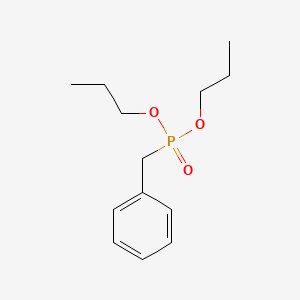
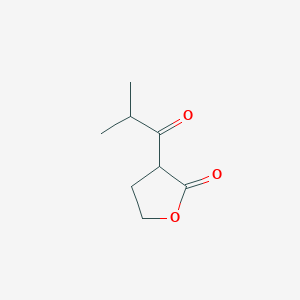
![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)

![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)

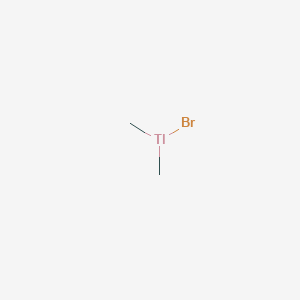

![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)

